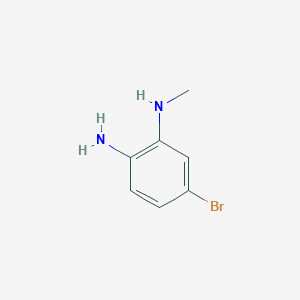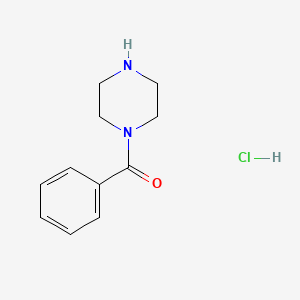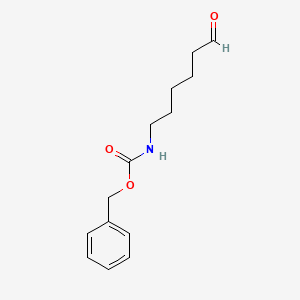
Benzyl 6-oxohexylcarbamate
Übersicht
Beschreibung
Benzyl 6-oxohexylcarbamate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for Benzyl 6-oxohexylcarbamate is1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) . This code provides a specific textual representation of the molecule’s structure. For a visual representation, it’s recommended to use specialized chemical software or databases that can interpret this InChI code. Physical And Chemical Properties Analysis
Benzyl 6-oxohexylcarbamate is a liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Multimetal and Doped Metal Oxides
Specific Scientific Field
This application falls under the field of Materials Science and Nanotechnology.
Summary of the Application
“Benzyl 6-oxohexylcarbamate” has been used in the “benzyl alcohol route” for the synthesis of multimetal and doped metal oxides . This method is versatile and has the potential to create materials that were previously only accessible through solid-state reactions .
Methods of Application or Experimental Procedures
The “benzyl alcohol route” involves the use of benzyl alcohol as a solvent and reactant to facilitate the formation of metal oxide nanoparticles . In one example, 5-6 nm ZnAl2O4 nanoparticles were synthesized, which formed flower-like aggregates through the oriented attachment crystallization mechanism .
Results or Outcomes
The “benzyl alcohol route” has been successful in synthesizing various metal oxide nanoparticles . In the specific example mentioned, the synthesized ZnAl2O4 nanoparticles formed flower-like aggregates .
Application in the Condensation with Glyoxal
Specific Scientific Field
This application is in the field of Organic Chemistry.
Summary of the Application
“Benzyl 6-oxohexylcarbamate” has been used in an acid-catalyzed condensation with glyoxal . This reaction was carried out in a range of polar protic and aprotic solvents .
Methods of Application or Experimental Procedures
The condensation between “Benzyl 6-oxohexylcarbamate” and glyoxal was carried out in a ratio of 2:1 in various solvents . The reaction was acid-catalyzed .
Results or Outcomes
The condensation led to the discovery of a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . It also revealed several processes that hinder the formation of caged structures .
For instance, similar compounds are often used in the synthesis of other complex molecules, as protective groups in organic synthesis, or as intermediates in the production of pharmaceuticals or other chemically synthesized products .
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-(6-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGMGPSEWHRDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxohexylcarbamate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

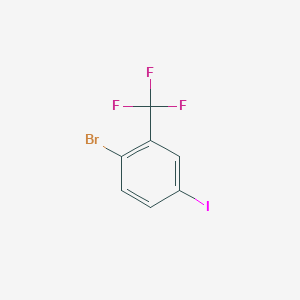
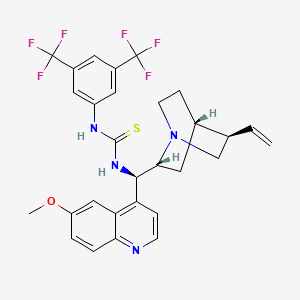
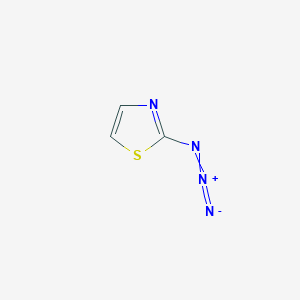
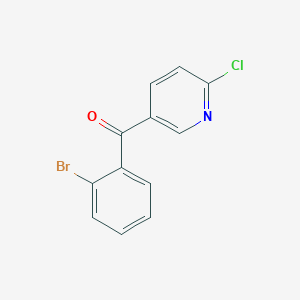
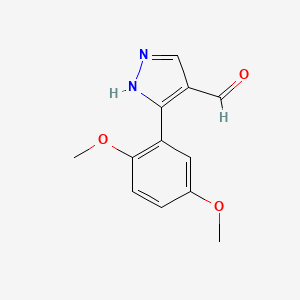
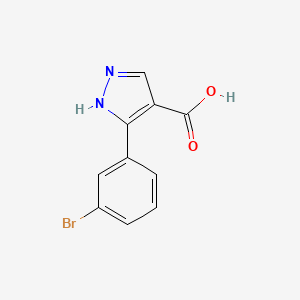
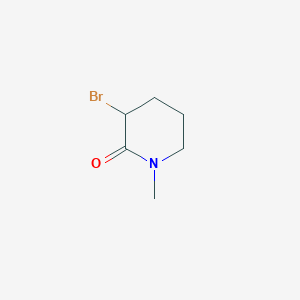
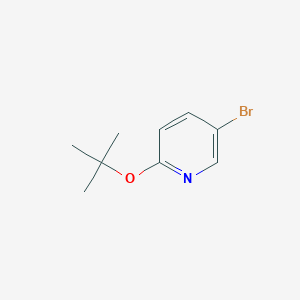
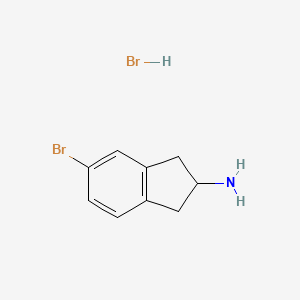
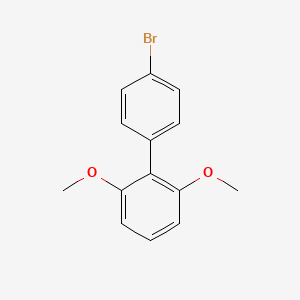
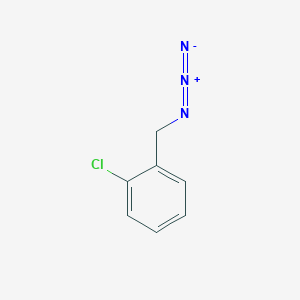
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
